molecular formula C24H22N6O4 B052427 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene CAS No. 125310-67-0

1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene

Cat. No. B052427
M. Wt: 458.5 g/mol
InChI Key: WDNSIJUYLCRXEQ-IPMKNSEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene, also known as dG-N(2)-PhA, is a DNA adduct that is formed when the carcinogen 2-aminophenanthrene (PhA) reacts with the N(2) position of the deoxyguanosine (dG) base in DNA. This adduct has been found to be mutagenic and carcinogenic, and it has been implicated in the development of certain types of cancer.

Mechanism Of Action

The mutagenic and carcinogenic properties of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA are due to its ability to disrupt the normal structure and function of DNA. The adduct can interfere with DNA replication and transcription, leading to errors in DNA synthesis and gene expression. In addition, 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA can induce mutations in DNA by causing base pair substitutions or frameshift mutations.

Biochemical And Physiological Effects

The presence of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA in DNA can lead to a variety of biochemical and physiological effects. These include the activation of DNA damage response pathways, the induction of apoptosis, and the generation of reactive oxygen species. The effects of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA on cellular processes can vary depending on the concentration of the adduct, the location of the adduct within the genome, and the cellular context in which it is present.

Advantages And Limitations For Lab Experiments

The study of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA has several advantages for laboratory experiments. The adduct can be synthesized in relatively large quantities, and it can be incorporated into DNA using standard molecular biology techniques. In addition, the mutagenic and carcinogenic properties of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA make it a useful tool for investigating the effects of DNA damage on cellular processes.
However, there are also limitations to using 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA in laboratory experiments. The adduct is relatively unstable and can undergo chemical rearrangements under certain conditions. In addition, the mutagenic and carcinogenic properties of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA make it a potential hazard in the laboratory, and appropriate safety precautions must be taken when working with this compound.

Future Directions

There are several future directions for research on 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA. One area of interest is the development of new methods for detecting and quantifying this adduct in biological samples. Another area of research is the investigation of the effects of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA on specific cellular processes, such as DNA repair and replication. Finally, researchers are interested in exploring the potential role of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA in the development of cancer and other diseases.

Synthesis Methods

The synthesis of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA involves the reaction of PhA with dG in the presence of a suitable catalyst. The reaction can be carried out under mild conditions, and the resulting adduct can be purified using standard chromatographic techniques.

Scientific Research Applications

The study of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA has important implications for understanding the mechanisms of chemical carcinogenesis. Researchers have used this adduct as a model system to investigate the effects of DNA damage on cellular processes, including DNA replication, transcription, and repair. The study of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA has also led to the development of new methods for detecting and quantifying DNA damage in biological samples.

properties

CAS RN

125310-67-0

Product Name

1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene

Molecular Formula

C24H22N6O4

Molecular Weight

458.5 g/mol

IUPAC Name

2-[(2-aminophenanthren-1-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C24H22N6O4/c25-16-8-7-14-13-4-2-1-3-12(13)5-6-15(14)20(16)27-24-28-22-21(23(33)29-24)26-11-30(22)19-9-17(32)18(10-31)34-19/h1-8,11,17-19,31-32H,9-10,25H2,(H2,27,28,29,33)/t17-,18+,19+/m0/s1

InChI Key

WDNSIJUYLCRXEQ-IPMKNSEASA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=O)NC4=C(C=CC5=C4C=CC6=CC=CC=C65)N)CO)O

SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC4=C(C=CC5=C4C=CC6=CC=CC=C65)N)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2NC(=NC3=O)NC4=C(C=CC5=C4C=CC6=CC=CC=C65)N)CO)O

synonyms

1-(deoxyguanosin-N(2)-yl)-2-aminophenanthrene

Origin of Product

United States

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